molecular formula C8H8ClNO2 B123220 Methyl 4-amino-2-chlorobenzoate CAS No. 46004-37-9

Methyl 4-amino-2-chlorobenzoate

Cat. No.: B123220
CAS No.: 46004-37-9
M. Wt: 185.61 g/mol
InChI Key: DSHBGNPOIBSIOQ-UHFFFAOYSA-N
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Description

Methyl 4-amino-2-chlorobenzoate is an organic compound with the molecular formula C8H8ClNO2. It is a derivative of benzoic acid and is characterized by the presence of an amino group at the 4-position and a chlorine atom at the 2-position on the benzene ring, with a methyl ester functional group. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-amino-2-chlorobenzoate can be synthesized from 4-amino-2-chlorobenzoic acid. One common method involves the esterification of 4-amino-2-chlorobenzoic acid with methanol in the presence of thionyl chloride. The reaction is typically carried out at 0°C, and the resulting solution is stirred at room temperature for 32 hours. The product is then isolated by removing the solvent and purifying the residue .

Industrial Production Methods

Industrial production methods for this compound generally follow similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-2-chlorobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The amino and chloro groups on the benzene ring can participate in nucleophilic and electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogenating agents, nucleophiles, and electrophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

Methyl 4-amino-2-chlorobenzoate is used in a variety of scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-amino-2-chlorobenzoate involves its interaction with specific molecular targets. For instance, as a precursor to LXR agonists, it influences cholesterol metabolism by binding to and activating liver X receptors. This activation leads to increased expression of genes involved in cholesterol efflux and transport, thereby promoting the removal of cholesterol from cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-amino-2-chlorobenzoate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of selective LXR agonists and other specialized chemical compounds.

Properties

IUPAC Name

methyl 4-amino-2-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-12-8(11)6-3-2-5(10)4-7(6)9/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSHBGNPOIBSIOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40474261
Record name methyl 4-amino-2-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40474261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46004-37-9
Record name methyl 4-amino-2-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40474261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-Amino-2-chlorobenzoate
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Synthesis routes and methods I

Procedure details

A solution of 4-Amino-2-chloro-benzoic acid (5.3 g, 31 mmol) in methanol (100 ml) was treated with acetyl chloride (5 ml) and then heated at reflux for 16 hours. The solvents were evaporated in vacuo. The residue was dissolved in EtOAc, washed with saturated sodium hydrogen carbonate, dried and concentrated in vacuo to yield the title compound as a purple solid, 5.45 g, 95%.
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Acetyl chloride (35.2 mmol, 2.5 mL) was added dropwise to a stirring solution of 4-amino-2-chloro-benzoic acid 23a (12.9 mmol, 2.22 g) in methanol (50 mL). The mixture was heated at reflux for 18 h, cooled, and concentrated under vacuum. The residue was taken up in EtOAc, washed with saturated aqueous NaHCO3 and brine, dried, and concentrated under vacuum. The crude product was purified by flash column chromatography (silica gel, 30% EtOAc/hexanes) to give compound 23b.
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
2.22 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of 4-nitro-2-chlorobenzoic acid methyl ester (Aldrich, 700 mg, 3.24 mmol) in ethyl acetate (50 mL) was added 10% Pd/C (50 mg). The mixture was vigorously shaken in a Parr under an atmosphere of hydrogen (50 psi) for 3 h. The mixture was filtered through a short pad of celite and the filtrate was concentrated to give 4-amino-2-chlorobenzoic acid methyl ester as a light yellow solid which was directly used for the next step.
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Methyl 4-amino-2-chlorobenzoate interact with Glutathione S-transferase (GST), and what are the potential downstream effects of this interaction?

A1: While the exact mechanism of interaction between this compound and GST is not detailed in the provided research abstract [], in silico studies suggest that this compound exhibits a strong binding affinity for the GST receptor. [] This suggests that this compound may act as a potential inhibitor of GST. Inhibition of GST, a crucial enzyme involved in detoxification processes, could lead to the accumulation of toxic substances within cells and increased susceptibility to oxidative stress.

Q2: Were there any structure-activity relationship (SAR) trends observed for Methyl 4-aminobenzoate derivatives in relation to their inhibitory activity against glutathione-related enzymes?

A2: Yes, the research indicated that the position and type of substituents on the benzene ring of Methyl 4-aminobenzoate significantly influenced the inhibitory activity against both GR and GST enzymes. [] While the abstract doesn't elaborate on specific SAR trends, it highlights that this compound, with a chlorine atom at the ortho position, showed the lowest binding energy to GST in silico. [] This suggests that the presence and position of the chlorine atom might play a role in enhancing the interaction with GST. Further investigation into the SAR would provide a more comprehensive understanding of the structural features crucial for potent and selective inhibition of these enzymes.

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